

TG4-155 vs. TG11-77 in Neuroinflammation Models: A Comparative Guide

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Compound of Interest		
Compound Name:	TG4-155	
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In the landscape of neuroinflammatory research, the prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical therapeutic target. Activation of the EP2 receptor, a downstream effector of the cyclooxygenase-2 (COX-2) pathway, is implicated in a cascade of inflammatory events that contribute to the pathology of various neurological disorders. This guide provides a detailed comparison of two notable EP2 receptor antagonists, **TG4-155** and TG11-77, for researchers, scientists, and drug development professionals.

Overview of TG4-155 and TG11-77

TG4-155 was identified as a potent and selective first-generation EP2 antagonist through high-throughput screening.[1][2] While effective, its utility in chronic in vivo studies was limited by a short plasma half-life and moderate brain penetration.[2][3] This led to the development of second-generation compounds, including TG11-77, which exhibits improved pharmacokinetic properties, making it more suitable for in vivo applications in chronic disease models.[1][4] Both compounds act as competitive antagonists of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2.[1][3]

Comparative Efficacy and Potency

The following tables summarize the key quantitative data for **TG4-155** and TG11-77 based on available experimental data.

Table 1: In Vitro Pharmacological Profile



Parameter	TG4-155	TG11-77	Reference
Mechanism of Action	Competitive EP2 Antagonist	Competitive EP2 Antagonist	[1][3]
Potency (Schild KB)	2.4 nM	9.7 - 10 nM	[3][5]
Binding Affinity (Ki)	15 nM (human EP2)	Not explicitly stated	[3]
Selectivity	>4,730-fold for EP2 over EP4	>300-fold for EP2 over other prostanoid receptors (EP4, DP1, IP)	[3][5]

Table 2: In Vivo Pharmacokinetic and Efficacy Profile

Parameter	TG4-155	TG11-77	Reference
Brain-to-Plasma Ratio	Moderate	0.4 - 4 (timing dependent)	[1][5][6]
Plasma Half-life	Short	2.4 hours (mice)	[2][5]
Oral Bioavailability	Not explicitly stated	Orally active	[5]
In Vivo Efficacy	Reduces neuroinflammation and neurodegeneration in acute models (e.g., status epilepticus)	Reduces cognitive deficits, mortality, and microgliosis in models of status epilepticus and Alzheimer's disease	[5][7][8][9]
Minimum Effective Dose (i.p.)	Not explicitly stated	8.8 mg/kg (in a model of status epilepticus)	[5][8]

Signaling Pathway and Mechanism of Action

Both **TG4-155** and TG11-77 exert their anti-inflammatory effects by blocking the interaction of PGE2 with the EP2 receptor. This receptor is a G-protein coupled receptor that, upon activation, primarily signals through the cAMP/PKA pathway, which can lead to the transcription

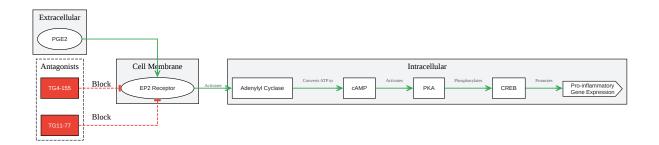




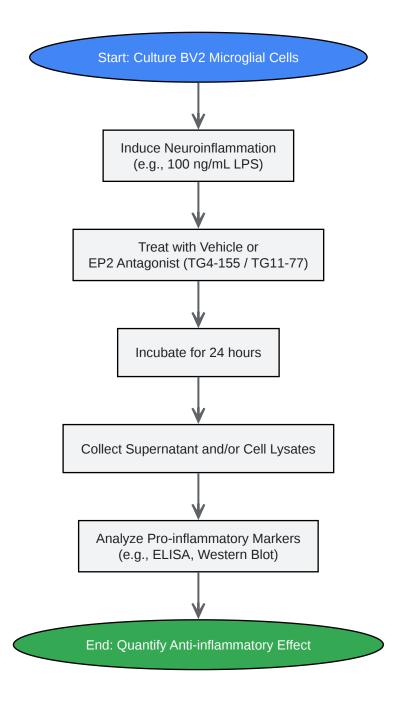


of pro-inflammatory genes. By competitively inhibiting this interaction, these antagonists prevent the downstream signaling cascade that contributes to neuroinflammation.

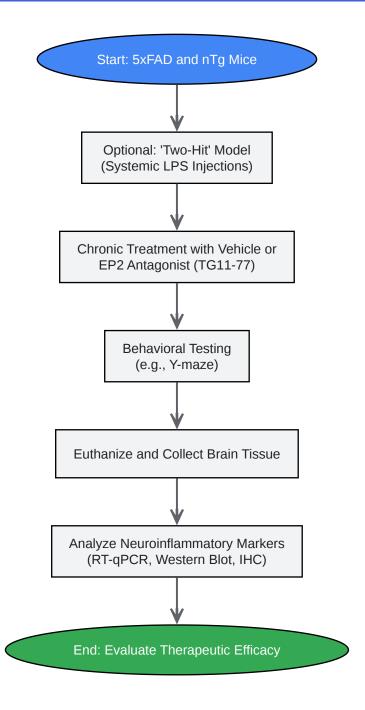












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References



- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin EP2 receptor antagonist ameliorates neuroinflammation in a two-hit mouse model of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection PMC [pmc.ncbi.nlm.nih.gov]
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